molecular formula C20H34O4 B13387027 7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol

7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol

Cat. No.: B13387027
M. Wt: 338.5 g/mol
InChI Key: BIPACBIPISLDRK-UHFFFAOYSA-N
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Description

7-Hydroxydarutigenol is a natural product that belongs to the genus of Trichenes. It has the molecular formula C20H32O2 and a relative molecular mass of 304.47 g/mol .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxydarutigenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

7-Hydroxydarutigenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Hydroxydarutigenol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The specific molecular targets and pathways are still under investigation, but it is thought to interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

  • Erythroxytriol P (CAS#7121-99-5)
  • Kirenol (CAS#52659-56-0)
  • 9-Hydroxydarutigenol (CAS#1188282-00-9)
  • Darutigenol (CAS#5940-00-1)
  • Darutoside (CAS#59219-65-7)
  • 16-O-Acetyldarutigenol (CAS#1188282-01-0)
  • Hythiemoside A (CAS#853267-91-1)
  • Hythiemoside B (CAS#853267-90-0)
  • 15,16-Di-O-acetyldarutoside (CAS#1188282-02-1)
  • ent-14,16-Epoxy-8-pimarene-3,15-diol (CAS#1188281-98-2)

Uniqueness: 7-Hydroxydarutigenol is unique due to its specific molecular structure and the presence of a hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol

InChI

InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3

InChI Key

BIPACBIPISLDRK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C

Origin of Product

United States

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